molecular formula C18H30N4O11 B12295662 N-Acetyl-nor-muramyl-L-alanyl-D-isoglutamine

N-Acetyl-nor-muramyl-L-alanyl-D-isoglutamine

Cat. No.: B12295662
M. Wt: 478.5 g/mol
InChI Key: NWMHDZMRVUOQGL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-nor-muramyl-L-alanyl-D-isoglutamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and product purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered immunomodulatory properties, while substitution reactions can produce a range of functionalized derivatives for further biological testing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-nor-muramyl-L-alanyl-D-isoglutamine is unique due to its specific structure, which allows it to interact effectively with the NOD2 receptor and modulate immune responses. Its synthetic accessibility and versatility in chemical modifications make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C18H30N4O11

Molecular Weight

478.5 g/mol

IUPAC Name

4-[2-[[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxyacetyl]amino]propanoylamino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C18H30N4O11/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29)

InChI Key

NWMHDZMRVUOQGL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)COC(C(C=O)NC(=O)C)C(C(CO)O)O

Origin of Product

United States

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